2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol
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Overview
Description
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is a derivative of D-galactitol, a sugar alcohol. This compound is characterized by the presence of phenylmethyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactitol molecule. It is commonly used in glycobiology research due to its ability to serve as a building block for more complex carbohydrate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol typically involves the protection of the hydroxyl groups of D-galactitol with phenylmethyl (benzyl) groups. This can be achieved through the reaction of D-galactitol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the phenylmethyl groups, reverting to D-galactitol.
Substitution: The phenylmethyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: D-galactitol.
Substitution: Compounds with different protective or functional groups replacing the phenylmethyl groups.
Scientific Research Applications
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is widely used in glycobiology research. It serves as a precursor for the synthesis of more complex carbohydrates and glycoconjugates. These compounds are essential for studying carbohydrate-protein interactions, glycan structure and function, and the role of glycans in biological systems. Additionally, it is used in the development of carbohydrate-based drugs and vaccines.
Mechanism of Action
The primary mechanism of action of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol involves its role as a building block in carbohydrate synthesis. The phenylmethyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modification of other parts of the molecule. Once the desired modifications are made, the protective groups can be removed to yield the final product. This compound does not have a specific molecular target or pathway but is crucial in the synthesis of biologically active glycans.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranoside
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannopyranoside
- 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-xylopyranoside
Uniqueness
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is unique due to its specific configuration and the presence of phenylmethyl groups at positions 2, 3, 4, and 6. This configuration allows for selective protection and deprotection strategies in synthetic chemistry, making it a valuable tool in glycobiology research. Its structural uniqueness also enables the synthesis of specific glycoconjugates that are not easily accessible using other compounds.
Properties
CAS No. |
158570-84-4 |
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Molecular Formula |
C34H38O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34-/m1/s1 |
InChI Key |
MQOUZFJJURBWAX-ALMGMPQLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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